![molecular formula C5H6 B1594248 Tricyclo[1.1.1.01,3]pentane CAS No. 35634-10-7](/img/structure/B1594248.png)
Tricyclo[1.1.1.01,3]pentane
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Overview
Description
Tricyclo[1.1.1.01,3]pentane: ]pentane, is an organic compound with the molecular formula C5H6. It is the simplest member of the propellane family and is characterized by its highly strained structure, consisting of three cyclopropane rings sharing a common C–C bond . This unique structure has fascinated chemists due to its unusual bonding and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclo[1.1.1.01,3]pentane was first synthesized by Kenneth B. Wiberg and F. Walker in 1982. The synthesis begins with the cyclopropanation of 1,1-bis(chloromethyl)ethylene . The process involves the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding dibromide via a Hunsdiecker reaction, followed by a coupling reaction with n-butyllithium . Another simplified synthesis involves dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by deprotonation with methyllithium .
Industrial Production Methods: A continuous flow synthesis method has been developed to produce this compound on demand, allowing for the generation of gram quantities of the compound . This method involves the photochemical transformation of this compound into various derivatives, providing an efficient and scalable approach for industrial production .
Chemical Reactions Analysis
Thermal Decomposition and Polymerization
[1.1.1]Propellane undergoes thermal isomerization at 114°C to form 3-methylidenecyclobutene with a half-life of 5 minutes . Additionally, it polymerizes via cleavage of the central C–C bond, producing staffanes (polybicyclo[1.1.1]pentanes):
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Radical polymerization with methyl formate and benzoyl peroxide yields oligomers .
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Anionic polymerization using n-butyllithium results in fully polymerized products with shortened C–C bonds (1.48 Å vs. 1.54 Å for typical C–C bonds) .
Acid-Catalyzed Additions
Reactions with nucleophiles proceed through strain-driven bond cleavage:
Radical-Mediated Ring-Opening Reactions
Triethylborane-initiated atom-transfer radical addition (ATRA) enables functionalization under mild conditions :
Substrate (R–X) | Product (1-Halo-3-R-BCP) | Yield (%) | Conditions |
---|---|---|---|
Methyl bromoacetate | 5a (iodide) | 83–92 | 10 mol% BEt₃, 0°C to rt |
Benzyl bromide | 5b (iodide) | 75 | 1 mol% BEt₃, rt |
Iodoacetonitrile | 5c (iodide) | 68 | THF, rt |
Key Features :
Photoredox-Catalyzed Bicyclopentylation
Visible-light-driven reactions with organic halides yield bicyclo[1.1.1]pentanes (BCPs) :
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sp³/sp² C–X bond functionalization : Enables coupling with alkyl halides and (hetero)aryl halides.
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Cascade cyclizations : Alkene-containing substrates form polycyclic BCPs via radical cyclization.
Copper-Catalyzed Reactions with Alkynes
Ring opening with terminal alkynes produces cyclobutane-containing allenes or alkynes :
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Mechanism : Copper activates the alkyne, facilitating nucleophilic attack on [1.1.1]propellane.
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Example : Reaction with phenylacetylene yields a cyclobutane-allene hybrid.
Difluorocarbene Insertion
One-pot synthesis of 2,2-difluorobicyclo[1.1.1]pentanes from bicyclo[1.1.0]butane precursors :
Substrate | Product | Yield (%) | Notes |
---|---|---|---|
3-Aryl-BCB (17 ) | 2,2-Difluoro-BCP (21 ) | 45–72 | Single diastereomer |
2-Aryl-BCB (23 ) | Difluorocyclobutene (26 ) | 75% ee | Unstable BCP intermediate |
Mechanistic Insight : Difluorocarbene inserts into the strained C1–C3 bond of bicyclo[1.1.0]butane, but 2-aryl derivatives undergo rearrangement due to acidic C3 protons .
Functional Group Transformations
BCP halides serve as versatile intermediates :
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Reduction : BEt₃-mediated dehalogenation yields parent BCPs.
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Oxidation : Converts to ketones or alcohols.
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Cross-coupling : Negishi couplings enable C–C bond formation.
Scientific Research Applications
Tricyclo[1.1.1.01,3]pentane, also known as [1.1.1]propellane, is an organic compound with the molecular formula C5H6 . It is the simplest member of the propellane family, characterized by its highly strained structure consisting of three cyclopropane rings sharing a common C–C bond. The reactivity of this compound is primarily driven by the strain relief of its central C–C bond, with a broad reactivity profile attributed to σ–π-delocalization of electron density in the propellane cage.
Scientific Research Applications
This compound has found numerous applications in scientific research due to its unique structure and reactivity.
Chemistry
- Precursor to Bicyclo[1.1.1]pentanes: this compound serves as a precursor to bicyclo[1.1.1]pentanes, which are valuable in organic synthesis and materials science.
- Synthesis of Functionalized Bicyclo[1.1.1]pentanes: It is used in the synthesis of bicyclo[1.1.1]pentanes (BCPs) bearing carbon and halogen substituents under mild reaction conditions . A triethylborane-initiated atom-transfer radical addition ring-opening of this compound (TCP) with alkyl halides is commonly employed .
- Ring Opening Reactions: this compound undergoes ring-opening reactions with alkynes, catalyzed by copper, to yield cyclobutane-containing allenes and alkynes .
- Production of Staffanes: It is involved in polymerization reactions where the central C–C bond is split and connected to adjacent monomer units, resulting in staffanes.
Biology and Medicine
- Bioisosteres in Drug Design: Bicyclo[1.1.1]pentanes derived from this compound are used as bioisosteres in drug design, potentially offering enhanced pharmacokinetic profiles. They can be used as surrogates for phenyl/tert-butyl groups .
- Synthesis of Drug Candidates: It is used in the synthesis of BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals . The mild conditions of the chemistry allow the synthesis of bicyclopentanes that could not be accessed using other methods, and open up opportunities for the late-stage functionalization of more complex molecules .
- Gamma-Secretase Inhibitors: Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor .
- LpPLA2 Inhibitors: Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor .
Industry
- Polymers and Materials: this compound is used in the synthesis of rod-like one-dimensional polymers.
- Supramolecular Chemistry: It is employed as supramolecular spacer units.
- Liquid Crystals: It is utilized in the synthesis of liquid crystals.
- FRET Sensors: It is used in the creation of Förster resonance energy transfer (FRET) sensors.
- Thermoplastic Compounds: Tricyclo[1.1.1.01,?3]?pentane can be used to produce thermoplastic compounds containing ethylene response inhibitor releasing material .
Table of Reactions and Applications
Reaction Type | Reagents/Conditions | Major Products | Application |
---|---|---|---|
Oxidation | Oxidizing agents | Various oxidation products | Chemical synthesis |
Reduction | Reducing agents | Less strained derivatives | Chemical synthesis |
Nucleophilic Reactions | Nucleophiles | Products with cleavage of the central C–C bond | Organic synthesis |
Radical Reactions | Radicals | Products with delocalization of electron density | Polymer chemistry |
Electrophilic Reactions | Electrophiles | Products with charge transfer | Organic synthesis |
Reaction with Acetic Acid | Acetic acid | Methylidenecyclobutane Ester | Chemical synthesis |
Polymerization Reactions | Staffanes | Polymer chemistry | |
Photoredox Catalysis | Organic halides, photocatalyst | Bicyclo[1.1.1]pentanes (BCPs) | Pharmaceutical industry, materials chemistry |
Atom-Transfer Radical Addition | Alkyl halides, triethylborane | 1-halo-3-substituted bicyclo[1.1.1]pentanes | Synthesis of bioisosteres, functionalization of complex substrates such as nucleosides, peptides, and drug-like molecules |
Copper-Catalyzed Ring Opening | Alkynes, Copper catalyst | Cyclobutane-containing allenes and alkynes | Organic synthesis |
Mechanism of Action
The reactivity of Tricyclo[1.1.1.01,3]pentane is primarily driven by the strain relief of its central C–C bond. The broad reactivity profile is attributed to σ–π-delocalization of electron density in the propellane cage . Reactions with anions and radicals are facilitated by increased delocalization, while reactions with cations involve charge transfer that relieves repulsion inside the cage .
Comparison with Similar Compounds
(2.2.2)Propellane: Another member of the propellane family with a less strained structure.
Bicyclo[1.1.1]pentane: A derivative of Tricyclo[1.1.1.01,3]pentane used in various applications.
Uniqueness: this compound is unique due to its highly strained structure and the resulting reactivity. Its ability to undergo a wide range of reactions makes it a valuable compound in both academic and industrial research .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for accessing 1-halo-3-substituted bicyclo[1.1.1]pentanes (BCPs) from TCP?
The most reliable method involves triethylborane (BEt₃)-initiated atom-transfer radical addition (ATRA) under mild conditions (room temperature or 0°C). Key parameters include:
- Stoichiometric control : 1.1–1.3 equivalents of TCP to balance reactivity and minimize side products.
- Solvent optimization : Hexane for standard reactions, with co-solvents like CH₂Cl₂ or MeOH added to improve substrate solubility.
- Initiator loading : 1–10 mol% BEt₃ to regulate radical generation. This method achieves functional group tolerance and rapid ring-opening, enabling applications in peptide and nucleoside analog synthesis .
Q. How is TCP's high strain energy experimentally validated, and why is it critical for reactivity?
TCP’s strain energy (~585 kJ/mol) is derived from theoretical calculations (DFT) and combustion calorimetry , which correlate with its exothermic reactivity in strain-release reactions. This energy drives radical additions without external heating, making TCP a versatile precursor for BCP bioisosteres. Experimental validation includes kinetic studies comparing reaction rates with less-strained analogs .
Q. What spectroscopic techniques confirm TCP-derived BCP structures?
- X-ray crystallography (e.g., CCDC 1825056–1825060) confirms bridgehead substitution patterns.
- ¹H/¹³C NMR : Bridgehead protons appear upfield (δ 1.5–2.5 ppm), while halogen substituents show distinct splitting.
- High-resolution mass spectrometry (HRMS) verifies molecular formulae, particularly for labile halogenated derivatives .
Advanced Research Questions
Q. How can stereochemical control be achieved in TCP ring-opening reactions to synthesize enantioenriched BCPs?
Enantioenriched α-chiral BCPs are accessed via chiral oxazolidinone auxiliaries in ATRA reactions. The auxiliary directs stereochemistry during radical addition to TCP, followed by auxiliary removal (e.g., hydrolysis) with >90% yield and retained enantiopurity. This method has been applied to synthesize BCP analogs of phenylglycine and NSAID derivatives .
Q. What strategies mitigate competing pathways (e.g., staffane formation) during TCP functionalization?
- Temperature control : Reactions at 0°C reduce radical recombination.
- Solvent engineering : Polar co-solvents (e.g., MeOH) improve substrate solubility, minimizing side reactions.
- Substrate design : Electron-deficient alkyl halides stabilize radicals, enhancing selectivity for BCP over staffane byproducts .
Q. How do computational methods guide the design of TCP-based bioisosteres in drug discovery?
- Density functional theory (DFT) predicts bond angles (e.g., 90° bridgehead angles) and electronic profiles, validating BCPs as arene or tert-butyl replacements.
- Molecular docking simulations assess steric/electronic compatibility with target proteins, prioritizing synthetically accessible derivatives. For example, BCP analogs of bosentan show improved metabolic stability .
Q. How should researchers resolve contradictions in reported yields for TCP-derived BCPs?
Discrepancies often arise from:
- Initiator purity : BEt₃ batches must be rigorously dried to prevent radical quenching.
- TCP stability : Storage under inert atmosphere prevents decomposition.
- Replication protocols : Detailed reporting of equivalents, mixing order, and solvent drying methods is essential for reproducibility. Comparative studies using standardized substrates (e.g., α-bromo carbonyls) can isolate variables .
Q. Methodological Tables
Properties
CAS No. |
35634-10-7 |
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Molecular Formula |
C5H6 |
Molecular Weight |
66.1 g/mol |
IUPAC Name |
tricyclo[1.1.1.01,3]pentane |
InChI |
InChI=1S/C5H6/c1-4-2-5(1,4)3-4/h1-3H2 |
InChI Key |
ZTXSPLGEGCABFL-UHFFFAOYSA-N |
SMILES |
C1C23C1(C2)C3 |
Canonical SMILES |
C1C23C1(C2)C3 |
Key on ui other cas no. |
35634-10-7 |
Origin of Product |
United States |
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